N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
Description
N-((1-(4-Chlorophenyl)-1H-tetrazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a sulfonamide derivative featuring a 2,3-dihydrobenzo[b][1,4]dioxine scaffold linked to a tetrazole-containing moiety. The compound’s structural complexity arises from the sulfonamide group at position 6 of the benzodioxane ring and the 4-chlorophenyltetrazole substituent, which may confer unique electronic and steric properties.
Properties
IUPAC Name |
N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5O4S/c17-11-1-3-12(4-2-11)22-16(19-20-21-22)10-18-27(23,24)13-5-6-14-15(9-13)26-8-7-25-14/h1-6,9,18H,7-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFHONTVHHSFANR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC3=NN=NN3C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a complex organic compound notable for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.
Structural Overview
The compound features several key structural components:
- Tetrazole Ring : Known for enhancing binding affinities to various biological targets.
- 4-Chlorophenyl Group : Contributes to the compound's lipophilicity and biological interactions.
- Dihydrobenzo[b][1,4]dioxine Moiety : This fused ring system is often associated with various pharmacological effects.
1. Anticancer Activity
Research indicates that compounds with tetrazole and indole structures exhibit significant anticancer properties. The tetrazole moiety may enhance the compound's ability to inhibit tumor growth by interfering with specific signaling pathways involved in cancer progression. For instance, studies have shown that similar compounds can modulate the Nrf2 pathway, which is crucial in cellular defense against oxidative stress and inflammation—factors that contribute to cancer development .
2. Anti-inflammatory Effects
The sulfonamide group in this compound is known for its anti-inflammatory properties. Compounds containing sulfonamide derivatives have demonstrated the ability to suppress pro-inflammatory cytokines such as IL-6 and TNF-α in various models of inflammation . This suggests potential therapeutic applications in treating inflammatory diseases.
Table 1: Summary of Biological Activities
Detailed Research Findings
- In Vitro Studies : In vitro assays have shown that related compounds can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. For example, a study reported an IC50 value of 3 μM for a related tetrazole compound against specific cancer cell lines .
- Molecular Docking Studies : Computational studies suggest that this compound could effectively bind to target proteins implicated in cancer and inflammation, further supporting its potential therapeutic applications .
- Animal Models : Animal studies involving similar sulfonamide derivatives have demonstrated reduced tumor sizes and improved survival rates in treated groups compared to controls, indicating promising therapeutic efficacy .
Scientific Research Applications
Biological Activities
Research indicates that this compound may possess various biological activities:
- Antimicrobial Activity : The nitro and sulfonamide groups are effective against a range of pathogens. In vitro studies have shown significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.
- Antidiabetic Effects : Some derivatives have demonstrated potential in inhibiting key enzymes involved in carbohydrate metabolism, such as α-glucosidase and α-amylase. Molecular docking studies suggest effective binding to active sites of these enzymes.
Pharmacological Potential
The pharmacological profile of N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide suggests several therapeutic applications:
| Therapeutic Area | Potential Effects |
|---|---|
| Antimicrobial | Effective against various pathogens |
| Antidiabetic | Inhibits α-glucosidase and α-amylase |
| Anticancer | Potential cytotoxic effects on cancer cell lines |
Antimicrobial Studies
A study evaluated the antimicrobial efficacy of compounds similar to this compound against common bacterial strains. Results indicated that these compounds exhibited significant inhibition zones in agar diffusion tests, demonstrating their potential as new antimicrobial agents.
Enzyme Inhibition
Molecular docking studies were conducted to assess the binding affinity of the compound to α-glucosidase. The results indicated strong interactions at the active site, suggesting that modifications to the compound could enhance its inhibitory activity further.
Structure-Activity Relationship (SAR)
SAR studies have highlighted the importance of specific functional groups in modulating biological activity:
- Electron-withdrawing groups (e.g., nitro) enhance enzyme inhibition.
- Substituents on the tetrazole ring significantly affect pharmacokinetics and pharmacodynamics.
Toxicity and Safety Profile
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions suggest that this compound has favorable properties with low toxicity and good solubility characteristics, aligning with Lipinski’s rule of five.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonamide Group
The sulfonamide’s NH group participates in nucleophilic substitution reactions, particularly under basic conditions.
Mechanism : Deprotonation of the sulfonamide NH under basic conditions generates a nucleophilic site for alkylation or arylation.
Oxidation of the Tetrazole Ring
The tetrazole ring undergoes oxidation, particularly under strong oxidizing agents.
| Reaction Conditions | Reagents | Product(s) | Notes |
|---|---|---|---|
| Acidic oxidation | H₂O₂, H₂SO₄, 50–70°C | Ring-opened products (e.g., carboxylic acids) | Selectivity depends on substituents. |
| Metal-mediated oxidation | KMnO₄, H₂O, reflux | Tetrazole N-oxide derivatives | Limited yield due to side reactions. |
Structural Impact : Oxidation disrupts the tetrazole’s aromaticity, altering electronic properties and biological activity.
Hydrolysis Reactions
The sulfonamide group and tetrazole ring are susceptible to hydrolysis.
Applications : Hydrolysis pathways are critical for prodrug activation or metabolite studies.
Reduction Reactions
The tetrazole ring and chlorophenyl group can undergo reduction.
Challenges : Over-reduction may lead to loss of aromaticity in the dihydrobenzo[d]dioxine scaffold.
Electrophilic Aromatic Substitution
The 4-chlorophenyl group directs electrophilic substitution.
Regioselectivity : The electron-withdrawing Cl group deactivates the ring, favoring substitution at meta positions.
Cross-Coupling Reactions
The chlorophenyl group enables palladium-catalyzed couplings.
Synthetic Utility : Facilitates diversification for structure-activity relationship (SAR) studies.
Key Reaction Insights
-
Temperature Sensitivity : Reactions involving the tetrazole ring (e.g., oxidation) require strict temperature control to avoid decomposition.
-
Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates, while protic solvents favor hydrolysis .
-
Catalyst Compatibility : Palladium catalysts are effective for cross-couplings but may require ligands to stabilize intermediates .
Comparison with Similar Compounds
Key Observations:
Tetrazole vs. Heterocyclic Substituents: The tetrazole group in the target compound may enhance metabolic stability compared to pyridine-thiophene (Compound 73) or azepane (Alda-64) substituents, as tetrazoles are known to resist oxidative degradation .
Sulfonamide Positioning : The sulfonamide at position 6 is conserved across analogs, suggesting its critical role in binding interactions. Compound 73’s 78% synthetic yield highlights feasible scalability for benzodioxane-sulfonamide derivatives .
Biological Activity: Alda-64’s activity as an ALDH2 activator demonstrates that minor substituent changes (e.g., azepane vs. tetrazole) can redirect therapeutic targets entirely .
Preparation Methods
Multicomponent Reactions (MCRs) via UT-4CR Protocol
The Ugi tetrazole-4-component reaction (UT-4CR) is a versatile approach for constructing 5-substituted tetrazoles. As detailed by Hradil et al., this method involves the condensation of:
- 4-Chlorophenylamine (amine component)
- Formaldehyde (aldehyde component)
- tert-Butyl isocyanide (isocyanide component)
- Trimethylsilyl azide (TMSN₃) (azide source)
The reaction proceeds via an α-diazo imine intermediate, which undergoes electrocyclization to form the tetrazole ring. Key advantages include high regioselectivity and compatibility with aromatic amines. For instance, electron-donating groups on the amine (e.g., methoxy) enhance yields (70–85%) compared to electron-withdrawing substituents.
Mechanistic Highlights :
Nano-TiCl₄·SiO₂-Catalyzed [2+3] Cycloaddition
Zamani et al. demonstrated that nano-TiCl₄·SiO₂ catalyzes the cycloaddition of 4-chlorobenzonitrile and sodium azide (NaN₃) in DMF at reflux (2 hours, 80°C). This method achieves 85–92% yields and avoids harsh acidic conditions.
Optimized Conditions :
| Parameter | Value |
|---|---|
| Catalyst Loading | 0.1 g/mmol nitrile |
| Solvent | DMF |
| Temperature | 80°C (reflux) |
| Reaction Time | 2 hours |
The catalyst’s Lewis acidity activates the nitrile for azide attack, while its nanoporous structure enhances surface area and recyclability. Post-reaction, the tetrazole is isolated via acidification (4N HCl) and chloroform washing.
Functionalization of the Tetrazole Core
Chloromethylation of 1-(4-Chlorophenyl)-1H-tetrazole-5-methanol
The tetrazole’s 5-position is functionalized with a hydroxymethyl group using ethyl 3-oxobutanoate in a condensation reaction. Subsequent chlorination with thionyl chloride (SOCl₂) yields 1-(4-chlorophenyl)-1H-tetrazole-5-ylmethyl chloride :
$$
\text{Tetrazole-5-methanol} + \text{SOCl}2 \rightarrow \text{Tetrazole-5-chloromethyl} + \text{HCl} + \text{SO}2
$$
Reaction Conditions :
- Solvent: Dichloromethane (DCM)
- Temperature: 0°C to room temperature
- Yield: 78–85%
Synthesis of 2,3-Dihydrobenzo[b]dioxine-6-sulfonamide
Sulfonation of 1,4-Benzodioxane
The benzodioxine sulfonamide moiety is prepared via sulfonation of 1,4-benzodioxane using chlorosulfonic acid (ClSO₃H) at 0°C:
$$
\text{1,4-Benzodioxane} + \text{ClSO}_3\text{H} \rightarrow \text{1,4-Benzodioxane-6-sulfonyl chloride}
$$
Isolation : The sulfonyl chloride is precipitated in ice water and purified via recrystallization (ethanol/water).
Amidation with Ammonia
Reaction of the sulfonyl chloride with aqueous ammonia (NH₃) yields the sulfonamide:
$$
\text{Sulfonyl chloride} + 2\text{NH}3 \rightarrow \text{Sulfonamide} + \text{NH}4\text{Cl}
$$
Conditions :
- Solvent: Tetrahydrofuran (THF)
- Temperature: 25°C
- Yield: 90–95%
Final Coupling: Tetrazole-Sulfonamide Conjugation
The chloromethyl tetrazole undergoes nucleophilic substitution with the sulfonamide’s amine group in dimethylformamide (DMF) using triethylamine (Et₃N) as a base:
$$
\text{Tetrazole-5-chloromethyl} + \text{Sulfonamide} \xrightarrow{\text{Et}_3\text{N}} \text{Target Compound} + \text{HCl}
$$
Optimized Parameters :
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Base | Et₃N (2 equiv) |
| Temperature | 60°C |
| Reaction Time | 12 hours |
| Yield | 65–72% |
Characterization and Analytical Data
Spectroscopic Validation
Purity and Yield Comparison
| Method | Yield (%) | Purity (HPLC) |
|---|---|---|
| UT-4CR + Chlorination | 72 | 98.5 |
| Nano-TiCl₄·SiO₂ + DMF | 85 | 99.2 |
Challenges and Optimization Opportunities
Q & A
Q. What are the optimal synthetic routes for this compound, and what reaction conditions are critical for yield optimization?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the tetrazole ring via cyclization of 4-chlorophenyl-substituted precursors with sodium azide or thiourea derivatives under reflux conditions. The sulfonamide group is introduced by reacting the tetrazole intermediate with 2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonyl chloride in anhydrous dichloromethane, using triethylamine as a base. Key reaction parameters include:
- Temperature : Controlled reflux (70–80°C) to avoid side reactions .
- Solvent : Polar aprotic solvents (e.g., DMF or acetonitrile) for sulfonylation .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the final product .
Q. Which spectroscopic and chromatographic methods reliably characterize purity and structural integrity?
- Methodological Answer : Use a combination of:
- 1H/13C NMR : To confirm regioselectivity of the tetrazole ring and sulfonamide linkage. Peaks at δ 8.1–8.3 ppm (tetrazole protons) and δ 3.9–4.1 ppm (dioxane methylene) are diagnostic .
- High-Resolution Mass Spectrometry (HRMS) : For molecular ion verification (e.g., [M+H]+ or [M–H]–) .
- HPLC-PDA : C18 column with acetonitrile/water (0.1% TFA) gradient to assess purity (>95%) .
Advanced Research Questions
Q. How can researchers resolve contradictions in solubility and stability data across experimental setups?
- Methodological Answer : Contradictions often arise from solvent polarity, pH, or temperature variations. To address this:
Solvent Screening : Test solubility in buffered aqueous systems (pH 1–10) and organic solvents (DMSO, ethanol) using nephelometry .
Accelerated Stability Studies : Expose the compound to stress conditions (40°C/75% RH, UV light) for 14 days, then analyze degradation products via LC-MS .
Statistical Validation : Use ANOVA to compare datasets and identify outliers caused by procedural inconsistencies .
Q. What computational approaches predict pharmacokinetic and toxicological profiles?
- Methodological Answer : Combine:
- SwissADME : To calculate logP (lipophilicity), gastrointestinal absorption, and blood-brain barrier permeability. For this compound, predicted logP ≈ 2.5 suggests moderate bioavailability .
- Molecular Docking (AutoDock Vina) : Screen against cytochrome P450 isoforms (e.g., CYP3A4) to assess metabolic stability and potential drug-drug interactions .
- ProTox-II : Predict acute toxicity (e.g., LD50) and hepatotoxicity risks based on structural alerts .
Q. How should environmental fate and ecotoxicological risks be assessed in long-term studies?
- Methodological Answer : Follow OECD guidelines for:
Biodegradation : Use closed bottle tests (OECD 301D) to measure biological oxygen demand over 28 days .
Aquatic Toxicity : Conduct Daphnia magna acute immobilization assays (48-h EC50) and algal growth inhibition tests (72-h IC50) .
Bioaccumulation : Estimate bioconcentration factor (BCF) using quantitative structure-activity relationship (QSAR) models .
Experimental Design & Data Analysis
Q. What strategies optimize regioselective functionalization of the tetrazole moiety?
- Methodological Answer : To target C-5 substitution in the tetrazole ring:
Protection/Deprotection : Use trityl chloride to protect the N-1 position, enabling selective alkylation at C-5 .
Microwave-Assisted Synthesis : Reduce reaction time (10–15 minutes vs. 12 hours) and improve yield by 20–30% .
Monitoring : Track regiochemistry via 15N NMR (tetrazole N-environment shifts at δ –120 to –150 ppm) .
Q. How to design bioactivity assays for antimicrobial or enzyme inhibition studies?
- Methodological Answer : For antimicrobial screening:
- Microdilution Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values determined via broth dilution (CLSI guidelines) .
- Enzyme Inhibition : Use fluorescence-based assays (e.g., β-lactamase inhibition with nitrocefin substrate) to measure IC50 .
- Control Experiments : Compare with reference drugs (e.g., celecoxib for COX-2 inhibition) to contextualize potency .
Data Contradiction Analysis
Q. Why might NMR and X-ray crystallography data conflict in confirming stereochemistry?
- Methodological Answer : Discrepancies may arise from:
- Dynamic Effects : Solution-state NMR captures conformational flexibility, while X-ray shows static crystal packing. Use variable-temperature NMR to identify rotamers .
- Crystal Polymorphism : Recrystallize the compound in multiple solvents (e.g., ethanol vs. ethyl acetate) and compare unit cell parameters .
- DFT Calculations : Optimize geometry using Gaussian09 and overlay with experimental data to resolve ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
